[Ethyl(methyl)sulfamoyl]amine
CAS No.: 154743-05-2
Cat. No.: VC2912953
Molecular Formula: C3H10N2O2S
Molecular Weight: 138.19 g/mol
* For research use only. Not for human or veterinary use.
![[Ethyl(methyl)sulfamoyl]amine - 154743-05-2](/images/structure/VC2912953.png)
Specification
CAS No. | 154743-05-2 |
---|---|
Molecular Formula | C3H10N2O2S |
Molecular Weight | 138.19 g/mol |
IUPAC Name | [methyl(sulfamoyl)amino]ethane |
Standard InChI | InChI=1S/C3H10N2O2S/c1-3-5(2)8(4,6)7/h3H2,1-2H3,(H2,4,6,7) |
Standard InChI Key | FTZYZXOSQVEAFW-UHFFFAOYSA-N |
SMILES | CCN(C)S(=O)(=O)N |
Canonical SMILES | CCN(C)S(=O)(=O)N |
Introduction
Chemical Identity and Properties
Basic Chemical Information
The compound is formally known as [methyl(sulfamoyl)amino]ethane according to IUPAC nomenclature. It exists as a stable chemical entity with defined structural parameters that influence its reactivity and applications.
Parameter | Value |
---|---|
IUPAC Name | [methyl(sulfamoyl)amino]ethane |
CAS Number | 154743-05-2 |
Molecular Formula | C3H10N2O2S |
Molecular Weight | 138.19 g/mol |
InChI Key | FTZYZXOSQVEAFW-UHFFFAOYSA-N |
Canonical SMILES | CCN(C)S(=O)(=O)N |
Structural Features
Synthesis and Preparation Methods
The preparation of [Ethyl(methyl)sulfamoyl]amine can be accomplished through several synthetic routes, each with specific advantages depending on the desired scale and purity requirements.
Laboratory Scale Synthesis
On the laboratory scale, the compound can be synthesized through various methods including:
Oxidative Coupling
This environmentally friendly approach involves the oxidative coupling of thiols and amines without requiring additional pre-functionalization and de-functionalization steps. The method offers high efficiency while minimizing waste generation, aligning with green chemistry principles.
Alkylation Procedures
The compound can be synthesized via alkylation of sulfonamide derivatives, typically reacting methylsulfamoyl chloride with ethylamine in anhydrous THF under nitrogen atmosphere, using DMAP as a catalyst. Temperature control below 10°C is crucial for optimizing yield and minimizing side reactions.
Industrial Production Approaches
In industrial settings, preparation often employs microwave irradiation to enhance reaction efficiency and yield. This approach offers advantages in terms of reaction time reduction and energy efficiency compared to conventional heating methods.
Synthesis Method | Catalyst | Solvent | Typical Yield Range |
---|---|---|---|
Alkylation | DMAP | THF | 60–78% |
Reduction (NaBH4) | None | Ethanol | 45–65% |
Microwave-assisted | Various | DMF/THF | 70-85% |
Chemical Reactivity
[Ethyl(methyl)sulfamoyl]amine exhibits diverse reactivity patterns that make it valuable in various synthetic applications and as an intermediate in pharmaceutical development.
Types of Reactions
The compound participates in several reaction types that highlight its versatility as a chemical building block:
Oxidation Reactions
[Ethyl(methyl)sulfamoyl]amine can undergo oxidation to form various sulfonyl derivatives, expanding its utility in organic synthesis. These transformations typically employ oxidizing agents such as hydrogen peroxide or peroxy acids.
Reduction Processes
Reduction reactions can convert sulfonyl derivatives back to thiols, providing a means to access a range of sulfur-containing compounds. These transformations often utilize reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions.
Substitution Reactions
The compound participates in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles. This reactivity pattern allows for structural diversification and the creation of complex molecular architectures.
Reaction Conditions and Reagents
Several reagent systems and conditions are commonly employed in reactions involving [Ethyl(methyl)sulfamoyl]amine:
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Oxidative Chlorination: Using N-chlorosuccinimide (NCS) and tetrabutylammonium chloride in the presence of water
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Microwave Irradiation: Enhances reaction efficiency and yield particularly for condensation reactions
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Hydrogen Peroxide and Thionyl Chloride: For direct oxidative conversion to sulfonyl derivatives
Scientific Research Applications
[Ethyl(methyl)sulfamoyl]amine has found significant utility across various scientific domains, with particular emphasis on pharmaceutical research and organic synthesis.
Pharmaceutical Applications
The compound serves as a valuable intermediate in pharmaceutical development, contributing to the synthesis of various bioactive molecules with therapeutic potential.
Role as Pharmaceutical Intermediate
[Ethyl(methyl)sulfamoyl]amine serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly in the preparation of sulfonamide derivatives crucial for developing antibiotics and other therapeutic agents. Its structure allows for modifications that enhance biological activity and selectivity against specific targets.
Antitumor Activity Research
Research has highlighted the use of sulfonyl alkylamines, including [Ethyl(methyl)sulfamoyl]amine, as intermediates in synthesizing compounds with antitumor properties. Derivatives have exhibited significant cytotoxic effects against various cancer cell lines, demonstrating potential applications in oncology research.
Drug Design Considerations
The incorporation of methyl groups into drug candidates, as found in [Ethyl(methyl)sulfamoyl]amine, can significantly influence pharmacokinetic properties. The methyl group can modulate metabolic pathways, enhancing stability and efficacy of drug candidates by altering solubility and permeability profiles.
Synthetic Applications
Beyond pharmaceutical development, the compound has valuable applications in broader synthetic chemistry contexts.
Synthesis of Sulfonamides
Application Area | Description | Key Findings |
---|---|---|
Pharmaceutical Intermediates | Used in synthesizing sulfonamide derivatives | Significant antitumor activity observed |
Drug Design | Modulates pharmacokinetic properties through methylation | Enhanced bioavailability in drug candidates |
Synthetic Methodologies | Facilitates hydrosulfamoylation of alkenes | Efficient one-step synthesis tolerating multiple functional groups |
Natural Product Synthesis | Serves as a building block for complex molecules | Valuable for developing new therapeutic agents |
Biological Activity and Mechanism of Action
[Ethyl(methyl)sulfamoyl]amine exhibits biological activities that make it relevant for pharmaceutical research and development of therapeutic agents.
General Mechanism of Action
The compound's mechanism of action involves interactions with various enzymes and receptors, potentially altering their function and leading to diverse biological effects. Sulfamoyl compounds often act as inhibitors or activators of certain enzymes or receptors, affecting multiple biochemical pathways.
Metalloenzyme Inhibition
Compounds in the sulfamoyl class, including [Ethyl(methyl)sulfamoyl]amine, have demonstrated efficacy in inhibiting metallo-β-lactamases (MBLs), which are critical in combating antibiotic resistance. The compound has been studied for its ability to restore the efficacy of carbapenems against MBL-producing bacteria, suggesting potential applications as an antibiotic adjuvant.
Carbonic Anhydrase Interactions
Some derivatives of sulfamoyl compounds show selective inhibition towards tumor-associated carbonic anhydrases (CAs), particularly isoforms CA IX and XII which are overexpressed in tumors. This selectivity suggests potential targeted approaches for cancer therapy.
Activity Type | Target Enzyme/Cell Line | IC50 (nM) |
---|---|---|
MBL Inhibition | IMP-type MBLs | 10-100 |
Antitumor Activity | HT-29 (Colon Cancer) | 50-300 |
Antimicrobial Activity | Various Gram-negative bacteria | 20-200 |
Comparative Analysis with Similar Compounds
Understanding how [Ethyl(methyl)sulfamoyl]amine compares to related compounds provides valuable insights into structure-activity relationships and informs strategic modification approaches.
Substituent Effects on Stability
Sulfonamides exhibit distinct properties depending on their substituents, with notable differences in stability and reactivity. Methyl groups reduce susceptibility to oxidative metabolism, while ethyl substituents may prolong circulation time in biological systems.
Metabolic Considerations
The metabolic profile of [Ethyl(methyl)sulfamoyl]amine differs from related compounds due to its specific substitution pattern. Methanesulphonamides typically undergo hydrolysis under acidic conditions, whereas ethyl/methyl-substituted analogs exhibit greater resistance, likely due to steric hindrance effects.
Spectroscopic Fingerprints
Methylsulfonamide-containing compounds show precise mass matches in HRMS data, confirming synthetic accuracy with deviations typically less than 0.001 ppm. These precise measurements provide reliable structural confirmation and purity assessment.
Stability Studies
Comparative stability studies between [Ethyl(methyl)sulfamoyl]amine and related compounds reveal distinct degradation patterns under various conditions. The compound's enhanced stability under acidic conditions compared to unsubstituted analogs represents a significant advantage for pharmaceutical applications.
Substituent Trade-offs
The specific combination of ethyl and methyl substituents in [Ethyl(methyl)sulfamoyl]amine represents a balance of pharmacological properties. Ethyl groups generally improve pharmacokinetic longevity but may reduce solubility, whereas methyl groups typically offer better balance between bioavailability and metabolic stability.
Hybrid Substitution Benefits
The dual substitution pattern in [Ethyl(methyl)sulfamoyl]amine potentially synergizes favorable properties of both ethyl and methyl groups, though this theoretical advantage requires further empirical validation. This hybrid approach represents an interesting case study in medicinal chemistry optimization.
Analytical Characterization and Quality Control
Precise characterization of [Ethyl(methyl)sulfamoyl]amine is essential for research applications and quality assurance in synthesis.
IR Spectroscopy
Infrared spectroscopy confirms the presence of key functional groups in [Ethyl(methyl)sulfamoyl]amine, with characteristic sulfonamide S=O stretching vibrations appearing at 1150–1300 cm−1 and N–H bonds showing absorption bands at 3300–3500 cm−1.
NMR Characterization
Proton NMR spectroscopy reveals distinctive signals for the ethyl group protons (δ 1.2–1.4 ppm for CH3, δ 2.8–3.1 ppm for CH2) and methylsulfamoyl protons (δ 3.3–3.5 ppm). These spectral patterns provide definitive structural confirmation.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) in positive mode typically displays [M+H]+ peaks matching the expected molecular ion (m/z 138.1 for C3H10N2O2S). This technique offers high sensitivity for detection and confirmation of the compound's molecular formula.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) represents the primary method for purity determination of [Ethyl(methyl)sulfamoyl]amine. When discrepancies arise between HPLC and NMR purity data, cross-validation approaches are recommended, such as spiking samples with known impurities to compare retention times with integration ratios.
Quantitative NMR (qNMR)
For precise quantification of low-abundance impurities, quantitative NMR using trimethylsilylpropanoic acid as an internal standard offers advantages over conventional HPLC methods. This approach provides direct measurement of impurity levels based on signal integration.
Research Methodology Considerations
When working with [Ethyl(methyl)sulfamoyl]amine, specific methodological approaches ensure optimal results and safety.
Personal Protective Equipment
When handling [Ethyl(methyl)sulfamoyl]amine, appropriate safety measures include wearing nitrile gloves, chemical-resistant lab coats, and safety goggles. All operations should be conducted in properly functioning fume hoods, particularly for reactions that may release volatile by-products.
Waste Management
Proper disposal protocols involve segregating aqueous and organic waste streams, with acidic residues requiring neutralization with sodium bicarbonate before disposal. All waste containers should be properly labeled according to institutional and regulatory guidelines.
Reaction Mechanism Validation
Experimental validation of reaction mechanisms involving [Ethyl(methyl)sulfamoyl]amine can employ isotopic labeling, using 15N-labeled ethylamine to track nitrogen incorporation into the sulfamoyl group via LC-MS. Such approaches provide valuable mechanistic insights.
Optimization Strategies
When optimizing reactions involving [Ethyl(methyl)sulfamoyl]amine, temperature control (maintaining reactions below 20°C) helps inhibit undesired side reactions such as nitrosation. Addition of acid scavengers like ascorbic acid (1–2 equivalents) can reduce formation of nitrosating agents and improve product quality.
Dose-Response Analysis
For toxicity studies involving [Ethyl(methyl)sulfamoyl]amine and its derivatives, probit analysis provides appropriate statistical treatment of dose-response relationships. Sigmoidal curve fitting using software like GraphPad Prism enables determination of parameters such as LD50 values.
Systematic Review Methodology
When conducting systematic reviews of research involving [Ethyl(methyl)sulfamoyl]amine, following PRISMA guidelines ensures comprehensive coverage and methodological rigor. This approach involves a structured 4-phase flow (identification, screening, eligibility, inclusion) to minimize bias and ensure comprehensive assessment of available literature.
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